

An In-depth Technical Guide to Liposome Structure and Lipid Composition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Liposome**
Cat. No.: **B1194612**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **liposome** technology, focusing on the core principles of their structure, lipid composition, and the experimental methodologies used in their development and characterization.

Core Concepts of Liposome Structure

Liposomes are artificially prepared spherical vesicles composed of one or more lipid bilayers, which are microscopic and can encapsulate a variety of substances.[\[1\]](#)[\[2\]](#)[\[3\]](#) Their structure mimics that of natural cell membranes, making them highly biocompatible and effective as drug delivery vehicles.[\[2\]](#)[\[3\]](#)

The fundamental component of a **liposome** is the phospholipid bilayer. Phospholipids are amphipathic molecules with a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail.[\[1\]](#) When hydrated, these lipids self-assemble into a bilayer structure, shielding the hydrophobic tails from the aqueous environment and forming a closed, spherical vesicle. This structure allows for the encapsulation of hydrophilic drugs in the aqueous core and lipophilic drugs within the lipid bilayer itself.[\[3\]](#)

Liposomes are classified based on their size and the number of lipid bilayers (lamellarity):

- Small Unilamellar Vesicles (SUVs): 20-100 nm in diameter with a single lipid bilayer.

- Large Unilamellar Vesicles (LUVs): Greater than 100 nm in diameter with a single lipid bilayer.
- Multilamellar Vesicles (MLVs): Greater than 500 nm, consisting of multiple concentric lipid bilayers.^[4]

The Influence of Lipid Composition on Liposome Properties

The physicochemical properties of **liposomes**, including their size, charge, stability, and drug release characteristics, are critically influenced by their lipid composition.^[2] Careful selection of lipids is therefore paramount in the design of **liposomes** for specific therapeutic applications.

Phospholipids

Phospholipids form the primary structural component of the **liposome** bilayer. The choice of phospholipid affects the rigidity and permeability of the membrane. Key characteristics of phospholipids that influence these properties are the length and saturation of their acyl chains and the nature of their headgroup. The phase transition temperature (T_c) is a critical parameter, representing the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state.^{[5][6]} **Liposomes** formulated with lipids that have a high T_c are generally more stable and exhibit lower drug leakage.^[5]

Cholesterol

Cholesterol is a crucial component in many **liposome** formulations, acting as a "fluidity buffer."^[7] Its incorporation into the phospholipid bilayer modulates membrane fluidity, reduces permeability to water-soluble molecules, and enhances stability in the presence of biological fluids like blood plasma.^[7] The amount of cholesterol significantly impacts vesicle size, encapsulation efficiency, and drug retention.^[7]

Charged Lipids and PEGylation

The surface charge of **liposomes** can be modified by including charged lipids, such as cationic lipids (e.g., DOTAP) or anionic lipids (e.g., phosphatidylserine). Surface charge plays a significant role in the interaction of **liposomes** with cells and their overall stability.^[8]

"Stealth" **liposomes** are created by incorporating polyethylene glycol (PEG)-conjugated lipids into the bilayer.^[3] This PEGylated surface creates a hydrophilic barrier that reduces recognition by the immune system, thereby prolonging circulation time in the bloodstream.^[3]

Quantitative Data on Liposome Formulations

The following tables summarize the impact of lipid composition on the key physicochemical properties of **liposomes**.

Table 1: Influence of Lipid Composition on **Liposome** Size and Polydispersity Index (PDI)

Lipid Composition (molar ratio)	Preparation Method	Average Size (nm)	Polydispersity Index (PDI)	Reference
DSPC:Cholesterol (2:1)	Thin-film hydration, extrusion	~45	Not Specified	[3]
HSPC:Cholesterol:MPEG-DSPE (56:38:5)	Not Specified	Not Specified	Not Specified	[3]
POPC:Cholesterol:DSPE-PEG	Microfluidics	30.1 - 51.6	Not Specified	[7]
DPPC	Sonication, extrusion	166 ± 2	0.089 - 0.123	[5]
DPPC:Cholesterol (varying ratios)	Sonication, extrusion	166 ± 2 to 190 ± 2	0.089 to 0.123	[5]
12:0 Diether PC:Cholesterol (70:30)	Not Specified	Not Specified	Not Specified	[8]
DPPC Liposomes	Not Specified	84.9 - 222	Not Specified	[4]
PEGylated DPPC Liposomes	Not Specified	70.4 - 121.3	Not Specified	[4]

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; HSPC: Hydrogenated Soy Phosphatidylcholine; MPEG-DSPE: N-(carbonyl-methoxypolyethylene glycol 2000)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine.

Table 2: Impact of Lipid Composition on Encapsulation Efficiency (EE%)

Lipid Composition	Drug	EE%	Reference
POPC:Cholesterol (varying ratios)	THC	72% - 88%	[7]
Lipids with long acyl chains	Glibenclamide	Enhanced	[5]
Lipids with high unsaturation	Glibenclamide	Lower	[5]
Increasing Cholesterol	Glibenclamide	Decreased	[5]
Phospholipid liposomes	Gemcitabine	72.2%	[9]
β -sitosterol containing liposomes	Gemcitabine	66.7%	[9]
Ergosterol containing liposomes	Gemcitabine	62.9%	[9]

Table 3: Phase Transition Temperatures (Tc) of Common Phospholipids

Phospholipid	Abbreviation	Acyl Chain	Tc (°C)
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine	DPPC	16:0/16:0	41
1,2-Distearoyl-sn-glycero-3-phosphocholine	DSPC	18:0/18:0	55
1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine	POPC	16:0/18:1	-2
1,2-Dioleoyl-sn-glycero-3-phosphocholine	DOPC	18:1/18:1	-17
1,2-Dimyristoyl-sn-glycero-3-phosphocholine	DMPC	14:0/14:0	24

Data compiled from multiple sources.[\[6\]](#)[\[10\]](#)

Experimental Protocols

Liposome Preparation: Thin-Film Hydration Followed by Extrusion

This is one of the most common methods for preparing **liposomes** in a laboratory setting.[\[11\]](#)
[\[12\]](#)

Materials:

- Lipids (e.g., DSPC, Cholesterol)
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS)

- Round-bottom flask
- Rotary evaporator
- Extruder device
- Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve the desired lipids in the organic solvent in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
 - Further dry the film under vacuum for several hours to remove any residual solvent.[13]
- Hydration:
 - Hydrate the dried lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[13]
 - Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.
- Extrusion:
 - Assemble the mini-extruder with the desired polycarbonate membranes (e.g., two stacked 100 nm membranes).
 - Pre-heat the extruder to a temperature above the Tc of the lipids.[14]
 - Transfer the MLV suspension to a syringe and connect it to the extruder.
 - Pass the lipid suspension through the membranes into a second syringe. This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous

population of unilamellar vesicles.[14]

Determination of Encapsulation Efficiency by HPLC

This protocol outlines a general method for determining the percentage of a drug that is successfully encapsulated within **liposomes**.

Materials:

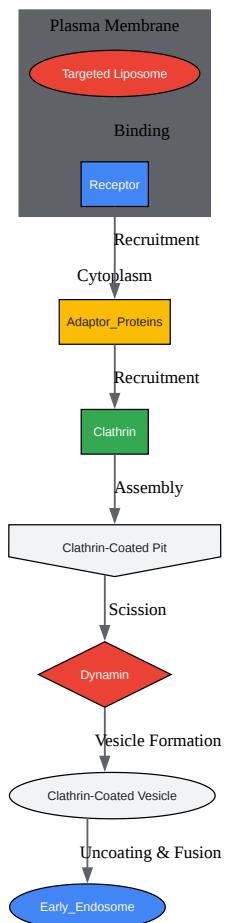
- Drug-loaded **liposome** suspension
- Mobile phase for HPLC
- HPLC system with a suitable column (e.g., C18) and detector
- Method for separating free drug from **liposomes** (e.g., size exclusion chromatography, centrifugation, or a column-switching HPLC system)[13][15]

Procedure:

- Separation of Free Drug:
 - Separate the unencapsulated (free) drug from the **liposome**-encapsulated drug. A common method is to use a column-switching HPLC system where a pre-column traps the free drug while allowing the **liposomes** to pass through.[16]
- Quantification of Free Drug:
 - Inject a known volume of the **liposome** suspension (or the fraction containing the free drug after separation) into the HPLC system.
 - Determine the concentration of the free drug by comparing the peak area to a standard curve of the drug.
- Quantification of Total Drug:
 - To determine the total drug concentration, disrupt the **liposomes** to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol or

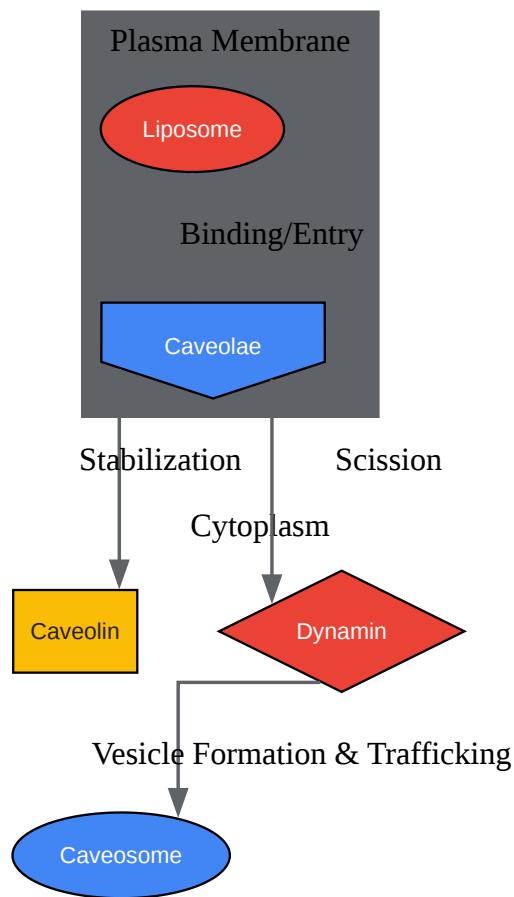
isopropanol) to the **liposome** suspension.

- Inject a known volume of the disrupted **liposome** solution into the HPLC system and determine the total drug concentration.
- Calculation of Encapsulation Efficiency (EE%):
 - $EE\% = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$

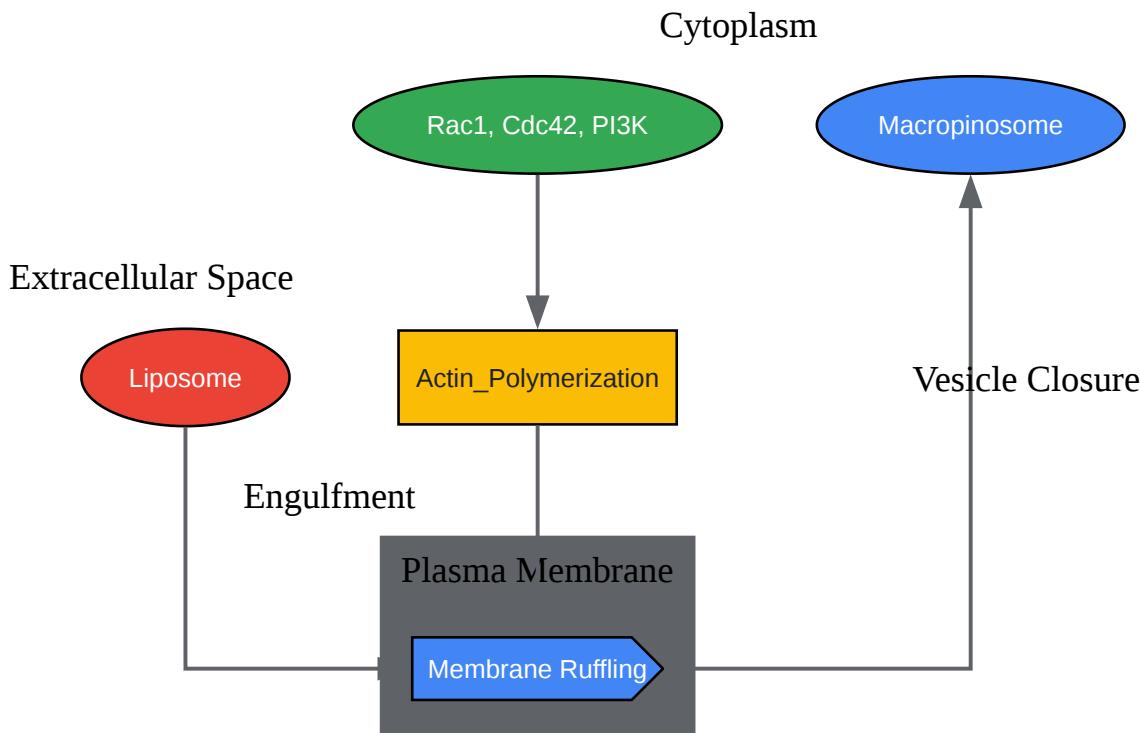

Cellular Uptake of Liposomes: Signaling Pathways and Workflows

The therapeutic efficacy of liposomal drug delivery systems is highly dependent on their interaction with and uptake by target cells. The primary mechanisms of cellular internalization are endocytosis and membrane fusion.

Major Endocytic Pathways


- a) Clathrin-Mediated Endocytosis: This is a major pathway for the internalization of many receptors and their bound ligands, including targeted **liposomes**.^[17] The process is initiated by the assembly of clathrin and adaptor proteins on the inner surface of the plasma membrane, leading to the formation of a clathrin-coated pit.^[17] The pit invaginates and is eventually pinched off by the GTPase dynamin to form a clathrin-coated vesicle, which then traffics into the cell.^[18]
- b) Caveolae-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol, sphingolipids, and the protein caveolin. This pathway is involved in the uptake of certain molecules and viruses. The internalization process is also dependent on dynamin for vesicle scission.
- c) Macropinocytosis: This is a non-specific process of engulfing large amounts of extracellular fluid and solutes into large vesicles called macropinosomes.^[16] It is initiated by actin-driven membrane ruffling and does not involve coat proteins like clathrin.^[16]

Signaling Pathway Diagrams (Graphviz)


[Click to download full resolution via product page](#)

Caption: Clathrin-Mediated Endocytosis Pathway for Targeted **Liposomes**.

[Click to download full resolution via product page](#)

Caption: Caveolae-Mediated Endocytosis Pathway.

[Click to download full resolution via product page](#)

Caption: Macropinocytosis Pathway for **Liposome** Uptake.

Experimental Workflow for Cellular Uptake Analysis

This workflow outlines the key steps for quantifying **liposome** uptake by cells using flow cytometry.[11]

[Click to download full resolution via product page](#)

Caption: Workflow for **Liposome** Cellular Uptake Assay via Flow Cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. jcamech.ut.ac.ir [jcamech.ut.ac.ir]
- 3. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of liposome formulation parameters and their influence on encapsulation, stability and drug release in glibenclamide liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 13. liposomes.bocsci.com [liposomes.bocsci.com]
- 14. Macropinocytosis: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Liposome Structure and Lipid Composition]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1194612#understanding-liposome-structure-and-lipid-composition>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com